

Physicochemical Properties of Angelicolide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Angelicolide*

Cat. No.: B149960

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelicolide, a dimeric phthalide found in various Angelica species, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of **Angelicolide**. It details experimental protocols for the determination of key parameters and explores potential biological activities and associated signaling pathways based on current research on related phthalide compounds. This document aims to serve as a foundational resource for researchers engaged in the study and development of **Angelicolide** as a potential therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The known physicochemical properties of **Angelicolide** are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on predictive models and require experimental verification.

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₈ O ₄	[1]
Molecular Weight	380.484 g/mol	[1]
CAS Number	90826-58-7	[1]
Boiling Point	663.4 ± 55.0 °C (Predicted)	[2]
Water Solubility	15.59 mg/L @ 25 °C (Estimated)	[3]
LogP (Octanol-Water Partition Coefficient)	4.40 (Estimated)	

Note: Experimental data for the melting point and stability of **Angelicolide** are not readily available in the current literature. The provided boiling point is a predicted value and should be confirmed experimentally.

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of **Angelicolide**.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Determination[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Sample Preparation: The **Angelicolide** sample should be thoroughly dried to remove any residual solvent and finely powdered using a mortar and pestle.
- Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube, typically to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.

- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
- Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.
- Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded to define the melting range.

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for establishing a re-test period for the drug substance and recommended storage conditions.

Methodology: ICH Guideline-Based Stability Testing[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Batch Selection: Stability studies should be conducted on at least three primary batches of **Angelicolide**.
- Container Closure System: The samples should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
- Storage Conditions:
 - Long-term testing: Samples are stored at $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with $60\% \pm 5\%$ relative humidity (RH) or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with $65\% \pm 5\%$ RH for a minimum of 12 months.
 - Accelerated testing: Samples are stored at $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with $75\% \pm 5\%$ RH for a minimum of 6 months.
 - Photostability testing: The intrinsic photostability of **Angelicolide** should be evaluated to determine if light exposure results in unacceptable changes.
- Testing Frequency: Samples should be tested at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months for long-term testing, and 0, 3, and 6 months for accelerated

testing).

- Analytical Methods: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to detect any changes in the purity and potency of **Angelicolide**. The method should be capable of separating the degradation products from the intact drug substance.
- Evaluation: The results are evaluated to establish a re-test period and to recommend appropriate storage conditions.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of **Angelicolide** are limited, research on related phthalide compounds, particularly those isolated from Angelica species, provides valuable insights into its potential therapeutic effects and mechanisms of action.

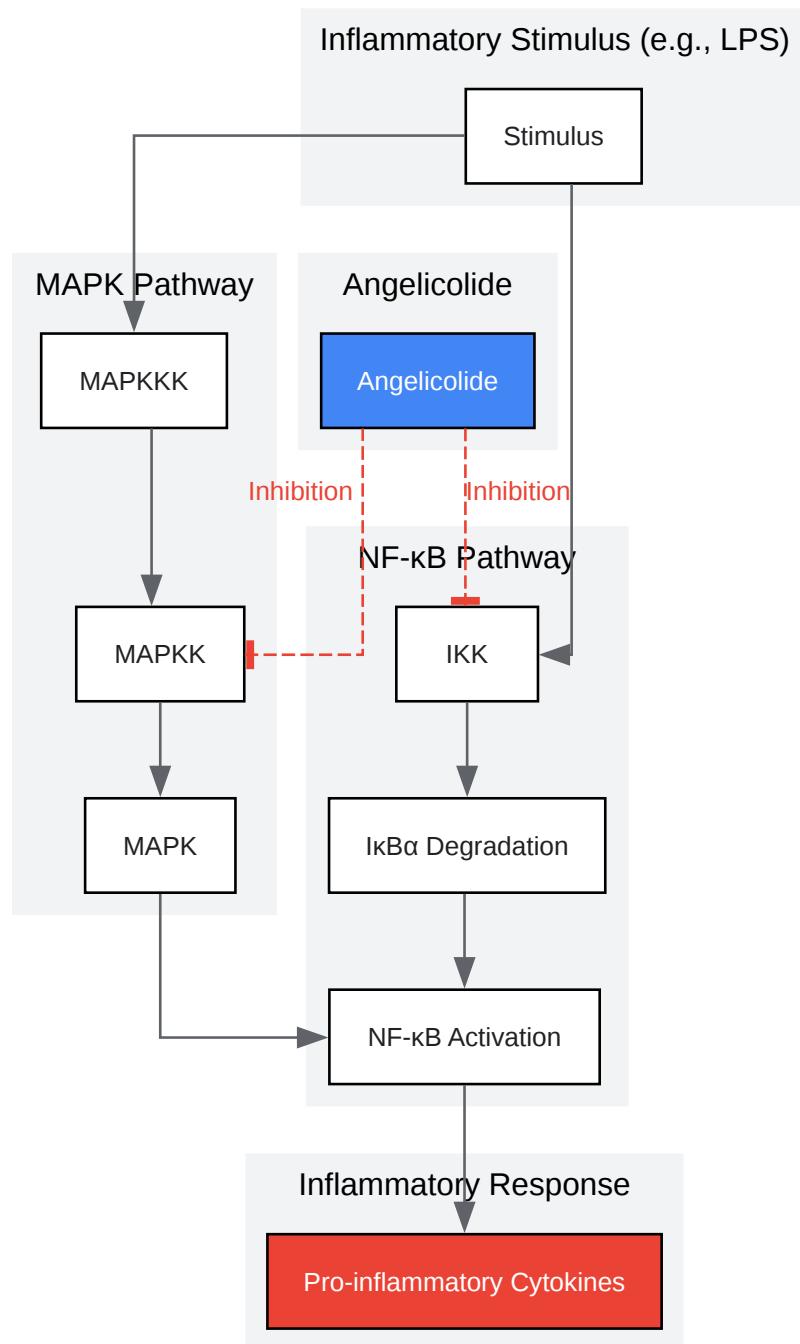
Potential Biological Activities

Based on studies of structurally similar compounds, **Angelicolide** is hypothesized to possess the following biological activities:

- Anti-inflammatory Effects: Phthalides from Angelica sinensis have demonstrated anti-inflammatory properties. For instance, angesinenolide B, a dimeric phthalide, has been shown to suppress inflammatory responses by down-regulating the MAPK and STATs signaling pathways and reducing the production of reactive oxygen species (ROS).[\[13\]](#)[\[14\]](#) Another phthalide, tokinolide B, exerts anti-inflammatory effects by binding to the orphan nuclear receptor Nur77.[\[15\]](#)
- Neuroprotective Effects: Several phthalides isolated from Angelicae Sinensis Radix have exhibited significant neuroprotective effects against glutamate-induced injury in SH-SY5Y cells.[\[2\]](#) Compounds from Angelica species have also shown neuroprotective potential in models of Alzheimer's disease by mitigating oxidative stress.[\[16\]](#)

Potential Signaling Pathways

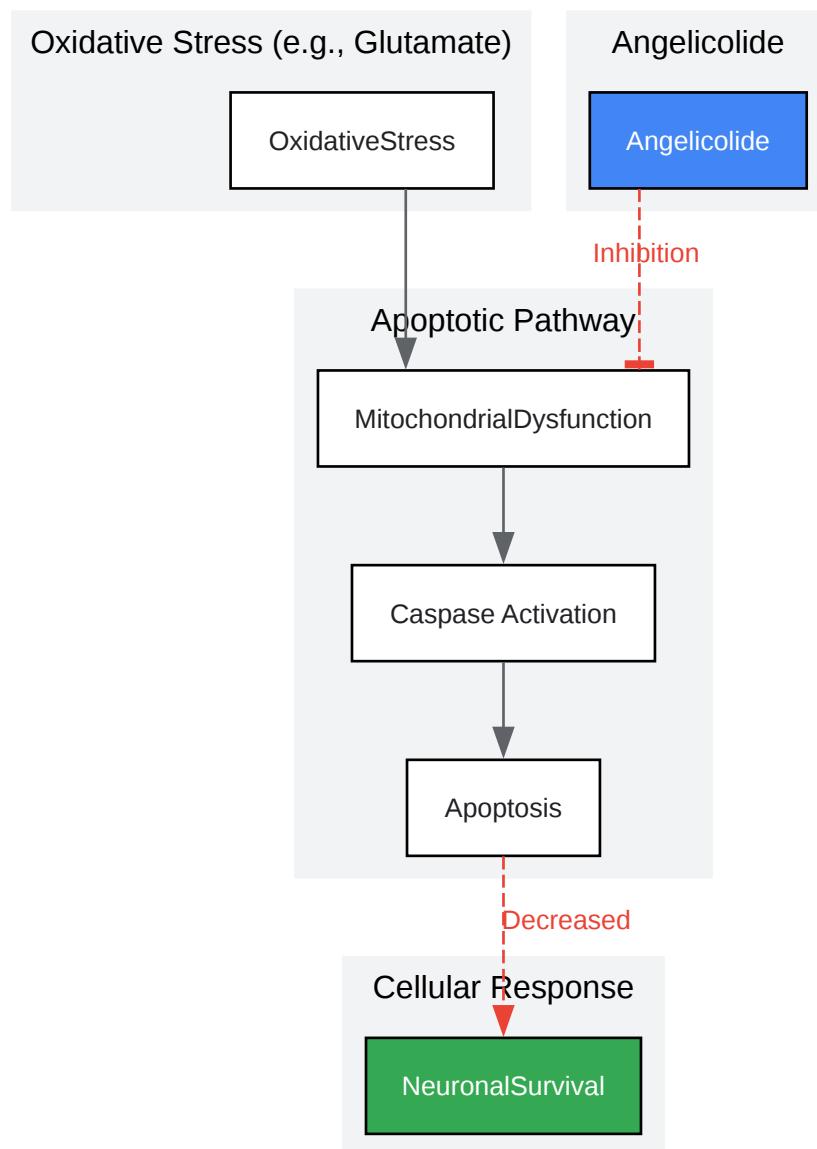
The biological effects of phthalides are often mediated through the modulation of key cellular signaling pathways. Based on the activities of related compounds, **Angelicolide** may influence the following pathways:


- **NF-κB Signaling Pathway:** The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[17][18] The anti-inflammatory effects of compounds like (Z)-ligustilide are mediated, in part, through the suppression of NF-κB activation.[19] It is plausible that **Angelicolide** could also exert anti-inflammatory effects by inhibiting this pathway.
- **MAPK Signaling Pathway:** The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[20][21][22] The anti-inflammatory activity of some phthalides has been linked to the inhibition of MAPK signaling.[13][14]
- **HIF-1 α Signaling Pathway:** Hypoxia-inducible factor-1 α (HIF-1 α) is a key transcription factor in the cellular response to hypoxia and plays a role in angiogenesis and cancer progression. [23][24][25][26][27] An acetone extract of Angelica sinensis, rich in phthalides, has been shown to suppress the WSB-1/pVHL/HIF-1 α /VEGF signaling pathway in bladder cancer.[8]

Visualizations

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and a general experimental workflow relevant to the study of **Angelicolide**.

Potential Anti-inflammatory Signaling Pathways of Angelicolide

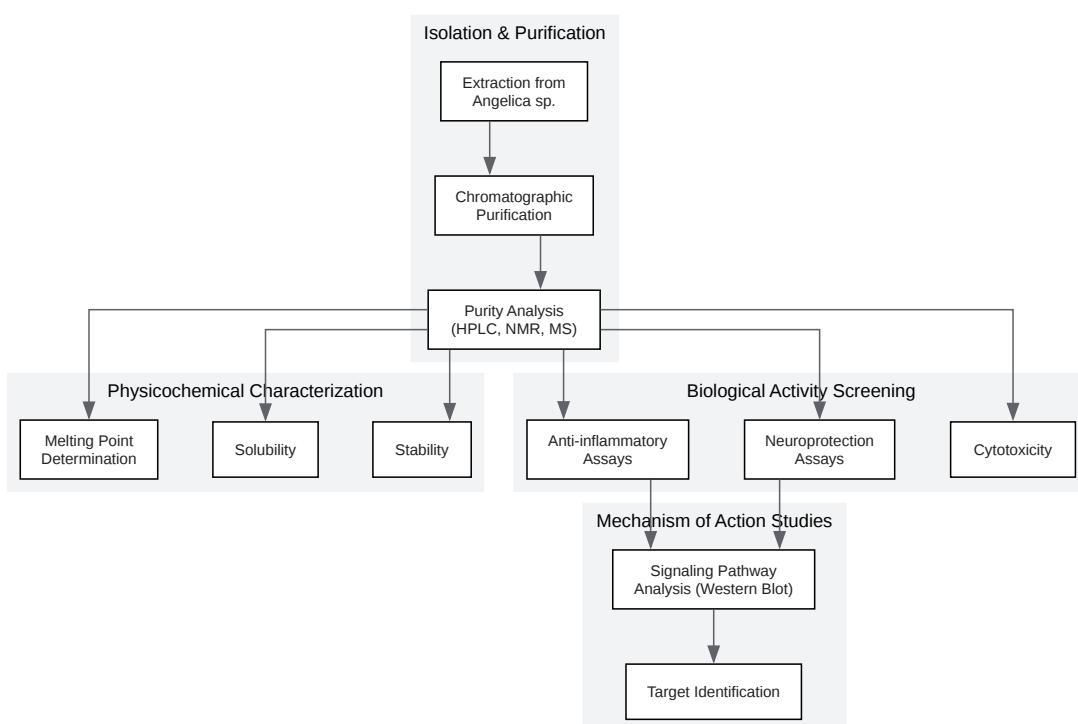

Potential Anti-inflammatory Signaling Pathways of Angelicolide

[Click to download full resolution via product page](#)

Caption: Potential inhibition of MAPK and NF-κB pathways by **Angelicolide**.

Potential Neuroprotective Signaling Pathway of Angelicolide

Potential Neuroprotective Signaling Pathway of Angelicolide



[Click to download full resolution via product page](#)

Caption: Potential neuroprotective mechanism of **Angelicolide** via inhibition of apoptosis.

Experimental Workflow for Investigating Angelicolide

Experimental Workflow for Investigating Angelicolide

[Click to download full resolution via product page](#)

Caption: General workflow for the study of **Angelicolide**.

Conclusion

Angelicolide presents an interesting scaffold for further investigation in drug discovery. This guide has consolidated the currently available physicochemical data for **Angelicolide** and provided standardized protocols for its further characterization. While direct experimental evidence for its biological activity is still emerging, the known effects of related phthalide compounds suggest promising avenues for research, particularly in the areas of inflammation and neuroprotection. The elucidation of its precise mechanism of action and the signaling pathways it modulates will be critical for its future development as a therapeutic agent. The information and workflows presented herein are intended to facilitate and guide these future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 90826-58-7 | Angelicolide [phytopurify.com]
- 2. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. angelicolide, 90826-58-7 [thegoodscentscompany.com]
- 4. westlab.com [westlab.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pennwest.edu [pennwest.edu]
- 9. gmpsop.com [gmpsop.com]
- 10. japsonline.com [japsonline.com]
- 11. www3.paho.org [www3.paho.org]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. researchgate.net [researchgate.net]
- 14. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The phthalide compound tokinolide B from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino [mdpi.com]
- 17. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 20. Immune-enhancement effects of Angelica gigas Nakai extracts via MAPK/NF-κB signaling pathways in cyclophosphamide-induced immunosuppressed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of Specific Mitogen-Activated Protein Kinase Signaling Cascades in the Regulation of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Increased accumulation of hypoxia-inducible factor-1 α with reduced transcriptional activity mediates the antitumor effect of triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeting HIF-1 α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. HIF-1 α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of Angelicolide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b149960#physicochemical-properties-of-angelicolide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com